molecular formula C8H8N4 B1584267 2-Hydrazinoquinoxaline CAS No. 61645-34-9

2-Hydrazinoquinoxaline

Cat. No.: B1584267
CAS No.: 61645-34-9
M. Wt: 160.18 g/mol
InChI Key: GULVDPYLWVXKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinoquinoxaline is a heterocyclic compound with the molecular formula C8H8N4 It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinoquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction can be carried out in solvents such as methanol or dioxane, often in the presence of a base like triethylamine . The reaction conditions are generally mild, and the product can be isolated through standard purification techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinoquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, hydrazones, and other nitrogen-containing heterocycles .

Scientific Research Applications

Antimicrobial Activity

Overview:
The increasing resistance of bacteria to conventional antibiotics necessitates the exploration of novel compounds like 3-hydrazinoquinoxaline-2-thiol. This compound exhibits promising antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study:
A study investigated the synergistic effects of 3-hydrazinoquinoxaline-2-thiol combined with penicillin against various MRSA strains. The results indicated that the combination significantly reduced the Minimum Inhibitory Concentration (MIC) values for both agents, enhancing their efficacy against resistant strains. Specifically, the MIC for penicillin decreased from 512 µg/mL to 32 µg/mL when combined with 3-hydrazinoquinoxaline-2-thiol .

Data Table: Synergistic Effects Against MRSA

CombinationMIC (µg/mL)Reduction Factor
Penicillin Alone512-
3-Hydrazinoquinoxaline-2-Thiol Alone64-
Penicillin + 3-Hydrazinoquinoxaline-2-Thiol3216-fold

Antifungal Activity

Overview:
In addition to its antibacterial properties, 3-hydrazinoquinoxaline-2-thiol has shown significant antifungal activity against various Candida species.

Case Study:
A study assessed the fungicidal effects of this compound in comparison with Amphotericin B. Results demonstrated that the MIC values for both compounds were comparable; however, when used in combination with thymoquinone, a significant synergistic effect was observed, leading to reductions in MIC values by up to 64-fold against clinical Candida strains .

Data Table: Antifungal Efficacy Against Candida

CompoundMIC Range (µg/mL)Synergistic Effect
Thymoquinone64 - 8Yes
3-Hydrazinoquinoxaline-2-Thiol64 - 8Yes
Combination (Both)Reduced significantlyYes

Wound Healing Applications

Overview:
The potential of 3-hydrazinoquinoxaline-2-thiol in promoting wound healing has been explored in diabetic models.

Case Study:
Research involving streptozotocin-induced diabetic rats demonstrated that topical application of a hydrogel containing 3-hydrazinoquinoxaline-2-thiol significantly accelerated wound closure compared to control groups. Histological analysis revealed enhanced re-epithelialization and collagen deposition, along with a marked reduction in inflammatory markers such as IL-1β and TNF-α .

Data Table: Wound Healing Efficacy

TreatmentWound Closure Rate (%)Inflammatory Markers Reduction
ControlXHigh
Hydrogel with CompoundYSignificant

Conclusion and Future Directions

The multifaceted applications of 3-hydrazinoquinoxaline-2-thiol highlight its potential as a therapeutic agent in combating infections and promoting wound healing. The synergistic interactions observed with existing antibiotics suggest that this compound could play a crucial role in addressing antibiotic resistance. Future research should focus on further elucidating its mechanisms of action and exploring its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 2-Hydrazinoquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and interferes with essential enzymatic processes. The compound’s hydrazine group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinoquinoxaline stands out due to its versatile reactivity and potential for modification. Its hydrazine group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry. Additionally, its promising antimicrobial properties make it a candidate for further pharmaceutical development .

Biological Activity

2-Hydrazinoquinoxaline, a derivative of quinoxaline, has garnered attention in various fields of biological research due to its potential therapeutic activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine group attached to the quinoxaline backbone. The structural formula can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This unique structure contributes to its diverse biological activities, including interactions with DNA and various cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable investigation focused on the synergistic effects of 3-hydrazinoquinoxaline-2-thiol in combination with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the combination therapy significantly reduced the Minimum Inhibitory Concentration (MIC) of penicillin from 512 μg/mL to 32 μg/mL, showcasing a promising strategy to combat antibiotic resistance .

Table 1: Antimicrobial Efficacy of 3-Hydrazinoquinoxaline-2-Thiol

Treatment CombinationMIC (μg/mL)
Penicillin Alone512
Penicillin + 3-Hydrazinoquinoxaline-2-thiol32

The study also suggested that this synergy might be attributed to enhanced production of reactive oxygen species (ROS), which play a crucial role in bacterial cell death .

Anti-Inflammatory Activity

In addition to its antimicrobial properties, this compound exhibits significant anti-inflammatory activity . A study evaluated its effects in a carrageenan-induced paw edema model in Wistar rats. The results demonstrated that treatment with 3-hydrazinoquinoxaline-2-thiol led to a marked reduction in inflammatory markers such as TNF-α and IL-6, comparable to diclofenac, a known anti-inflammatory drug .

Table 2: Inflammatory Marker Levels Post-Treatment

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Diclofenac5080
3-Hydrazinoquinoxaline-2-thiol6090

These findings suggest that the compound may effectively restore normal histological structures and reduce inflammatory cell infiltration .

Anticancer Activity

Emerging research indicates that derivatives of hydrazinoquinoxaline may possess anticancer properties . A study screening various quinoxaline derivatives for anticancer activity found that certain compounds exhibited significant cytotoxic effects against cancer cell lines, including leukemia and non-small cell lung cancer . The mechanism of action appears to involve interference with cellular respiration and apoptosis pathways.

Table 3: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)
Compound ALeukemia SR3.91
Compound BNon-small cell lung5.18
Compound CP. aeruginosa4.50

The ability of these compounds to disrupt cellular integrity highlights their potential as novel therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydrazinoquinoxaline, and how can reaction conditions (e.g., temperature, solvent) be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves hydrazine substitution at the 2-position of quinoxaline derivatives. One advanced method involves reacting a halogen-substituted quinoxaline (e.g., 2-chloroquinoxaline) with hydrazine hydrate under reflux in ethanol for 8–12 hours . For halogen-sensitive intermediates, an alternative route uses nitrosation of this compound precursors in acetic acid at low temperatures (0–5°C) to form tetrazoloquinoxalines, which can be reversed under acidic conditions . Optimization should focus on:

  • Temperature : Prolonged reflux (>12 hours) may degrade the product.
  • Solvent : Polar aprotic solvents (e.g., DMF) can accelerate substitution but require strict anhydrous conditions.
  • Stoichiometry : Excess hydrazine (2–3 equivalents) ensures complete substitution.
    Yield validation via HPLC (C18 column, methanol:water = 70:30) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should purity thresholds be validated?

  • Methodological Answer :

  • 1H/13C NMR : The hydrazino group (-NH-NH2) shows broad singlets at δ 3.5–4.5 ppm (DMSO-d6). Aromatic protons in the quinoxaline ring appear as doublets between δ 8.0–9.0 ppm .
  • HPLC : Use a reverse-phase column with UV detection at 254 nm. Purity >95% is acceptable for biological assays, validated using a calibration curve of analytical-grade standards .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 161.1 (calculated: 160.18 g/mol) .
  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C: 60.00%, N: 34.98%) within ±0.3% .

Q. What are the recommended storage conditions for this compound to prevent degradation, and what degradation products are likely?

  • Methodological Answer : Store at room temperature in airtight, amber vials under inert gas (argon or nitrogen) to minimize oxidation. Degradation occurs via:

  • Hydrolysis : In humid environments, the hydrazino group may hydrolyze to form quinoxalin-2-one (detectable via TLC, Rf = 0.5 in ethyl acetate) .
  • Oxidation : Exposure to air produces azoxy derivatives, identifiable by a yellow color change and confirmed via FT-IR (N=N-O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization of this compound to tetrazolo[1,5-a]quinoxalines, and how can reaction kinetics be quantitatively analyzed?

  • Methodological Answer : Cyclization occurs via nitrosation (HNO2) of the hydrazino group, forming a diazonium intermediate that undergoes intramolecular cyclization. Key steps:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor diazonium formation (λmax = 300 nm) in acetic acid at 0–5°C .
  • Rate Constants : Fit data to a second-order kinetic model. Activation energy (Ea) can be derived from Arrhenius plots using variable-temperature NMR .
    Competing pathways (e.g., dimerization) can be suppressed by maintaining low concentrations (<0.1 M) .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity of this compound in biological systems or catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) indicates high reactivity toward electrophiles .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The hydrazino group’s lone pairs form hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. RMSD >2.0 Å suggests poor binding .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized protocols (e.g., MTT assay, 48-hour incubation) .
  • Structural Confounders : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO2) enhance cytotoxicity but reduce antimicrobial activity .
  • Metabolic Stability : Test compounds in liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation as a source of false negatives .

Properties

IUPAC Name

quinoxalin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVDPYLWVXKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302624
Record name 2-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61645-34-9
Record name 61645-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (91.1 mmol) of 2-chloroquinoxaline are initially charged in 150 ml of ethanol. 45.6 g (911.3 mmol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The mixture is then cooled to 0° C., and the solid formed is filtered off, washed with ethanol and dried under high vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinoquinoxaline
Reactant of Route 2
2-Hydrazinoquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Hydrazinoquinoxaline
Reactant of Route 4
2-Hydrazinoquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Hydrazinoquinoxaline
Reactant of Route 6
2-Hydrazinoquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.